molecular formula C10H11NO5 B1314674 Methyl 2-(4-methoxy-3-nitrophenyl)acetate CAS No. 34837-88-2

Methyl 2-(4-methoxy-3-nitrophenyl)acetate

Cat. No.: B1314674
CAS No.: 34837-88-2
M. Wt: 225.2 g/mol
InChI Key: HAFCSCBORMDMFL-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxy-3-nitrophenyl)acetate is an organic compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 g/mol . It is characterized by the presence of a methoxy group, a nitro group, and an ester functional group attached to a benzene ring. This compound is used primarily in research and development within the fields of chemistry and biology.

Properties

IUPAC Name

methyl 2-(4-methoxy-3-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-15-9-4-3-7(6-10(12)16-2)5-8(9)11(13)14/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFCSCBORMDMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551150
Record name Methyl (4-methoxy-3-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34837-88-2
Record name Methyl 4-methoxy-3-nitrobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34837-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (4-methoxy-3-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-methoxy-3-nitrophenyl)acetate can be synthesized through various methods. One common approach involves the reaction of 4-methoxy-3-nitrobenzaldehyde with methyl acetate in the presence of a base such as sodium methoxide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxy-3-nitrophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-methoxy-3-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxy-3-nitrophenyl)acetate involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The ester group can be hydrolyzed to release the corresponding carboxylic acid and alcohol, which can further interact with biological molecules .

Comparison with Similar Compounds

Methyl 2-(4-methoxy-3-nitrophenyl)acetate can be compared with other similar compounds such as:

    Methyl 2-(4-methoxyphenyl)acetate: Lacks the nitro group, resulting in different reactivity and applications.

    Methyl 2-(3-nitrophenyl)acetate: Lacks the methoxy group, leading to variations in chemical behavior and biological activity.

    Methyl 2-(4-nitrophenyl)acetate: Lacks the methoxy group, affecting its solubility and reactivity.

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct properties and applications.

Biological Activity

Methyl 2-(4-methoxy-3-nitrophenyl)acetate is a compound with significant biological activity, primarily attributed to its unique structural features, including the methoxy and nitro groups. This article explores its synthesis, mechanisms of action, biological interactions, and potential therapeutic implications based on diverse sources of scientific literature.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Methoxy Group : Enhances lipophilicity and may influence biological interactions.
  • Nitro Group : Capable of undergoing reduction to form reactive intermediates, which can interact with various cellular components.
  • Ester Functionality : Can be hydrolyzed to release a carboxylic acid, further contributing to its biochemical activity.

The biological activity of this compound is largely mediated through its chemical reactivity:

  • Reduction of Nitro Group : The nitro group can be reduced within biological systems to generate an amino group, which may participate in various biochemical pathways.
  • Hydrolysis of Ester : The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and methanol. The released carboxylic acid can interact with proteins and enzymes, potentially altering their function.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Properties : Compounds with similar structures often show antibacterial effects due to their ability to interfere with bacterial enzyme functions.
  • Anticancer Potential : Studies suggest that derivatives of nitrophenylacetates may have anticancer properties, possibly through mechanisms involving apoptosis induction or cell cycle arrest .
  • Enzyme Interaction Studies : This compound has been employed in research to study enzyme-substrate interactions, providing insights into its potential as a biochemical tool.

Case Studies and Experimental Findings

Several studies have explored the biological implications of this compound:

  • Antibacterial Activity :
    • A study demonstrated that similar nitrophenyl compounds exhibited significant antibacterial activity against various strains of bacteria, suggesting potential therapeutic applications in treating infections.
  • Anticancer Research :
    • In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. Specific pathways involved include the modulation of apoptotic proteins and cell cycle regulators .
  • Enzyme Inhibition Studies :
    • Research has indicated that the compound may act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. This could lead to altered metabolic states in cells, providing a basis for further pharmacological exploration.

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AntibacterialInterference with bacterial enzymes
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of metabolic enzymes

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